molecular formula C23H32F3N3O5 B560331 ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1240514-89-9

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B560331
CAS No.: 1240514-89-9
M. Wt: 487.52
InChI Key: QEFQJTFXOBPBLZ-UNTBIKODSA-N
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Mechanism of Action

Target of Action

VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . The M1 muscarinic receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system, particularly in cognition and memory processes .

Mode of Action

VU0364572 TFA salt interacts with the M1 muscarinic receptor, inducing concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation . This interaction results in the activation of the receptor and subsequent intracellular signaling cascades .

Biochemical Pathways

The activation of the M1 muscarinic receptor by VU0364572 TFA salt affects several biochemical pathways. One key pathway involves the protein kinase C (PKC) . The activation of PKC leads to the phosphorylation of various proteins, including KCNQ2, NR1, and MARCKS . These phosphorylation events can modulate neuronal signaling and contribute to the compound’s effects on cognition and memory .

Pharmacokinetics

VU0364572 TFA salt is orally active and has good penetration into the central nervous system . It has a half-life of approximately 45 minutes , indicating a relatively rapid metabolism and elimination. The pharmacokinetic properties of VU0364572 TFA salt contribute to its bioavailability and potential for therapeutic use .

Result of Action

The activation of the M1 muscarinic receptor by VU0364572 TFA salt has several molecular and cellular effects. It has been shown to have neuroprotective potential, preventing memory impairments and reducing neuropathology in models of Alzheimer’s Disease . Specifically, it can significantly reduce levels of soluble and insoluble Aβ 40,42 in the cortex and hippocampus, and decrease oligomeric (oAβ) levels in the cortex .

Action Environment

The action, efficacy, and stability of VU0364572 TFA salt can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and effects can be affected by factors such as the physiological state of the individual, the presence of other drugs, and specific characteristics of the disease state . .

Biochemical Analysis

Biochemical Properties

VU0364572 TFA salt interacts with the M1 muscarinic receptor, a type of G protein-coupled receptor . It acts as an agonist, binding to the receptor and inducing a biochemical response . This interaction is selective, meaning it primarily affects the M1 receptor and has little effect on other types of muscarinic receptors .

Cellular Effects

VU0364572 TFA salt influences cell function by modulating the activity of the M1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation in CHO cells transfected with the human M1 receptor .

Molecular Mechanism

The molecular mechanism of VU0364572 TFA salt involves binding to the M1 receptor and activating it . This leads to changes in intracellular signaling pathways, which can result in altered gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VU0364572 TFA salt can change over time . For example, it has been shown to promote phosphorylation of certain proteins in a time-dependent manner .

Dosage Effects in Animal Models

The effects of VU0364572 TFA salt can vary with different dosages in animal models . For example, it has been shown to have neuroprotective effects in a mouse model of Alzheimer’s disease when administered at a certain dosage .

Metabolic Pathways

VU0364572 TFA salt is involved in the cholinergic signaling pathway, which is mediated by muscarinic receptors . It can interact with various enzymes and cofactors as part of this pathway .

Transport and Distribution

The transport and distribution of VU0364572 TFA salt within cells and tissues are likely influenced by its physicochemical properties and its interactions with the M1 receptor .

Subcellular Localization

The subcellular localization of VU0364572 TFA salt is likely determined by its interactions with the M1 receptor . As an agonist of this receptor, it may be localized to areas of the cell where the receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0364572 trifluoroacetate salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of VU0364572 trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

VU0364572 trifluoroacetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Central Nervous System Disorders

Research indicates that ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid may have significant applications in treating central nervous system disorders. Specifically, it has been studied for its potential to target M1 muscarinic receptors, which are implicated in cognitive function and memory processes. Preliminary findings suggest that compounds derived from this structure could enhance cognitive performance and may be beneficial in Alzheimer's disease treatment due to their ability to improve receptor activity and selectivity without significant off-target effects.

Orexin Receptor Modulation

The compound has also been identified as an agonist for orexin type 2 receptors. These receptors play a critical role in regulating sleep-wake cycles and appetite. In vitro studies have shown that this compound can selectively bind to these receptors, suggesting potential therapeutic applications in sleep disorders and obesity management.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylateSimilar piperidine structureLacks the benzoyl group
N-(4-Methylbenzoyl)-N'-ethylpiperazineContains a piperazine instead of piperidineDifferent nitrogen heterocycle
4-(Trifluoromethyl)phenyl piperidineContains a trifluoromethyl groupFocused on phenolic interactions

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Alzheimer’s Disease Research

A notable study conducted at Vanderbilt University explored the effects of derivatives of this compound on cognitive function in animal models mimicking Alzheimer’s disease. The results indicated that these derivatives significantly improved memory retention and cognitive performance compared to control groups. The study emphasized the importance of selective receptor targeting to minimize side effects commonly associated with broader-spectrum drugs.

Sleep Disorders

Another investigation focused on the orexin receptor modulation capabilities of this compound. This research demonstrated that the compound could effectively enhance wakefulness in rodent models without inducing adverse effects typically seen with other stimulants. This suggests its potential as a treatment for narcolepsy or other sleep-related disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU0364572 trifluoroacetate salt is unique due to its high selectivity for the M1 muscarinic acetylcholine receptor and its demonstrated neuroprotective potential in preclinical studies. This makes it a promising candidate for further research and development in the field of neurodegenerative diseases .

Biological Activity

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as VU0364572 TFA salt) is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H32F3N3O5
  • Molecular Weight : 373.497 g/mol
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4

The structure comprises a piperidine core with various functional groups, contributing to its biological activity.

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate acts primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. The compound's design allows it to interact with protein kinases, which are critical in various cellular processes, including metabolism, cell division, and apoptosis.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit enzymes like JAK3, which plays a role in immune response regulation. This inhibition can lead to immunosuppressive effects beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune diseases .

Antitumor Activity

Research indicates that compounds similar to ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate exhibit antitumor properties. They target various cancer types by inhibiting signaling pathways that promote tumor growth and survival. For instance, studies have demonstrated efficacy against cancers associated with dysregulated kinase activity .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. By inhibiting specific kinases involved in inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. By modulating kinase activity linked to neuronal health, it could help mitigate the progression of such disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate:

  • In Vitro Studies : In vitro assays have shown that the compound inhibits cell proliferation in cancer cell lines with IC50 values indicating potent activity against specific kinases involved in tumorigenesis .
  • Animal Models : Preclinical studies utilizing animal models have reported reductions in tumor size and improved survival rates when treated with this compound compared to control groups .
  • Clinical Trials : Ongoing clinical trials are exploring its efficacy in patients with specific cancers and autoimmune conditions. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation ,
Anti-inflammatoryReduces inflammation via kinase inhibition ,
NeuroprotectivePotentially protects neurons from degeneration ,

Properties

IUPAC Name

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQJTFXOBPBLZ-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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